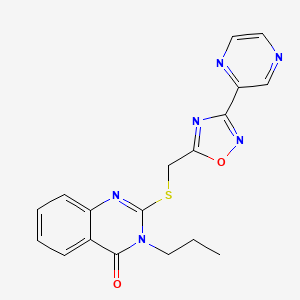

3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Descripción

Propiedades

IUPAC Name |

3-propyl-2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2S/c1-2-9-24-17(25)12-5-3-4-6-13(12)21-18(24)27-11-15-22-16(23-26-15)14-10-19-7-8-20-14/h3-8,10H,2,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWURBHXVUPOPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the propyl group: Alkylation reactions using propyl halides in the presence of a base.

Attachment of the pyrazinyl-oxadiazole moiety: This step may involve the formation of the oxadiazole ring followed by coupling with the pyrazine derivative.

Thioether formation: The final step could involve the reaction of the intermediate with a thiol reagent to introduce the thioether linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the oxadiazole ring or other reducible functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone or pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one may have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparación Con Compuestos Similares

Key Trends :

- Substituent Impact : Thioether-linked heterocycles (oxadiazole, triazole) correlate with antimicrobial activity, while bulkier groups (e.g., trifluoromethylbenzyl) may enhance kinase inhibition .

- Heterocycle Choice: Oxadiazole (target compound) vs. triazole (VIIs, VIIh) influences electronic properties and steric interactions.

- Lipophilicity : The target’s propyl group may offer balanced lipophilicity compared to chlorobenzyl () or trifluoromethylbenzyl () groups, aiding membrane permeability.

Research Implications and Limitations

While the target compound’s exact biological data are unavailable, its design aligns with trends observed in active analogs:

- Antimicrobial Potential: The oxadiazole-pyrazine-thioether motif may mimic the triazole-thioether activity seen in VIIs and VIIh, suggesting utility against plant or human pathogens .

- Kinase Inhibition : Pyrazine’s nitrogen atoms could mimic adenine in ATP-binding pockets, as seen in kinase inhibitors like the compound .

Limitations :

- Lack of empirical data (e.g., IC₅₀, pharmacokinetics) for the target compound necessitates caution in extrapolating activities.

- Substituent trade-offs (e.g., pyrazine’s polarity vs. trifluoromethyl’s hydrophobicity) require optimization for specific applications.

Actividad Biológica

3-Propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that incorporates a quinazolinone core with potential pharmacological applications. The unique combination of structural elements, including the quinazolinone and oxadiazole moieties, suggests a range of biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 335.36 g/mol. Its structure features:

- Quinazolinone core : Known for diverse biological activities.

- Oxadiazole moiety : Associated with antimicrobial properties.

- Thioether linkage : Enhances solubility and bioavailability.

Antimicrobial Activity

Research has indicated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Compound Name | Activity | Reference |

|---|---|---|

| Compound 73 | Synergistic activity with piperacillin-tazobactam against MRSA | |

| Quinazolinones | Antimicrobial against E. coli, S. aureus, and C. albicans |

Anticancer Activity

The quinazolinone scaffold has been linked to anticancer effects through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, certain derivatives have demonstrated low minimum inhibitory concentrations (MICs) against cancer cell lines.

| Compound Name | Activity | Reference |

|---|---|---|

| Indolylquinazolinones | Significant antiproliferative activity against multiple cancer cell lines | |

| Quinazolinones | Anticancer properties via multiple pathways |

Structure–Activity Relationship (SAR)

The biological activity of 3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be influenced by its chemical structure. The presence of specific functional groups has been correlated with enhanced activity against various pathogens:

- Fluorinated derivatives : Increased potency against bacterial strains.

- Substituents on the quinazolinone ring : Affect binding affinity and selectivity for biological targets.

Case Studies

- Antimicrobial Evaluation : A study evaluated the efficacy of various quinazolinone derivatives against MRSA. The results indicated that compounds with similar structures to 3-propyl derivatives exhibited significant bactericidal activity.

- Anticancer Screening : In vitro studies demonstrated that certain derivatives could inhibit the growth of breast cancer cell lines more effectively than standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.